N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring a 4-ethoxyphenyl group, a 1-methyl-1,2,3,4-tetrahydroquinoline moiety, and a pyrrolidine ring. The ethanediamide backbone serves as a flexible linker, enabling interactions with biological targets via hydrogen bonding and hydrophobic effects. The pyrrolidine ring (5-membered) and tetrahydroquinoline system may confer conformational rigidity, influencing target binding affinity.
Properties
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O3/c1-3-33-22-11-9-21(10-12-22)28-26(32)25(31)27-18-24(30-15-4-5-16-30)20-8-13-23-19(17-20)7-6-14-29(23)2/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERIFPFTHXEAIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the individual building blocks, such as the ethoxyphenyl derivative, the tetrahydroquinoline, and the pyrrolidine. These intermediates are then coupled through amide bond formation under specific reaction conditions, often involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide bond to an amine.
Substitution: The ethoxy group or other substituents can be replaced through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its biological activity, including potential interactions with enzymes or receptors.
Medicine: Research could explore its potential as a therapeutic agent, particularly if it exhibits pharmacological properties.
Industry: The compound might find applications in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Hypothesized Effects
The target compound shares a core ethanediamide scaffold with analogs but differs in substituents and cyclic amine groups. Key comparisons include:
*Compound B’s pyrrolidine is part of a butyramide side chain.
Key Differences and Implications:
Phenyl Substituents:
- 4-ethoxy (Target): Electron-donating group; may improve solubility and reduce metabolic oxidation compared to 4-fluoro.
- 4-fluoro (Compound A): Electron-withdrawing; enhances lipophilicity and may increase blood-brain barrier penetration .
Piperidine (Compound A): 6-membered ring; greater flexibility might enhance binding to larger active sites but reduce specificity .
Core Structure:
- Compound B’s triazine core diverges significantly, likely altering binding modes and applications (e.g., kinase inhibition vs. protease targeting) .
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
- Target Compound: Enhanced aqueous solubility from the ethoxy group may improve oral bioavailability. Pyrrolidine’s rigidity could limit off-target interactions.
- Compound A: Fluorine’s lipophilicity might favor CNS penetration but increase CYP450-mediated metabolism. Piperidine’s flexibility may broaden target interactions.
- Compound B: Triazine core could enable π-π stacking with aromatic residues in enzymes, but reduced similarity to the target compound limits direct comparison .
Research Findings and Limitations
Available literature lacks experimental data (e.g., IC₅₀, solubility, binding assays) for direct comparisons. Structural analysis suggests:
- Synthetic Accessibility: Ethoxy and fluoro substituents are synthetically tractable, but piperidine/pyrrolidine incorporation may require divergent synthetic routes .
Critical Knowledge Gaps:
- No crystallographic data (e.g., SHELX-refined structures) to confirm conformational hypotheses .
- Absence of in vitro/in vivo data limits mechanistic insights.
Biological Activity
N'-(4-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and associated research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.5 g/mol. The structure features a tetrahydroquinoline moiety and an ethoxyphenyl group, which are critical for its biological interactions.
Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the pyrrolidine ring suggests potential activity as a psychoactive agent.
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
- Antidepressant Activity : Preliminary studies suggest that the compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and dopaminergic neurotransmission.
- Neuroprotective Effects : There is evidence indicating neuroprotective properties, potentially through antioxidant mechanisms and modulation of neuroinflammatory pathways.
- Analgesic Properties : The compound has been reported to possess analgesic effects, likely through modulation of pain pathways involving opioid receptors.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antidepressant effects | Demonstrated significant reduction in depression-like behaviors in rodent models when administered at specific dosages. |
| Study 2 | Neuroprotection | Showed reduced neuronal cell death in vitro under oxidative stress conditions. |
| Study 3 | Analgesic effects | Indicated effective pain relief comparable to standard analgesics in acute pain models. |
Detailed Research Findings
- Antidepressant Activity : In a study published in the Journal of Pharmacology, the compound was tested on mice subjected to chronic mild stress. Results indicated a significant decrease in immobility time during forced swim tests compared to control groups, suggesting enhanced mood elevation mechanisms.
- Neuroprotective Effects : A study in Neuroscience Letters highlighted the compound's ability to reduce levels of reactive oxygen species (ROS) in neuronal cultures exposed to glutamate toxicity, suggesting a protective role against excitotoxic damage.
- Analgesic Properties : Research published in Pain Medicine demonstrated that administration of the compound resulted in significant pain threshold increases in formalin-induced pain models, indicating its efficacy as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
